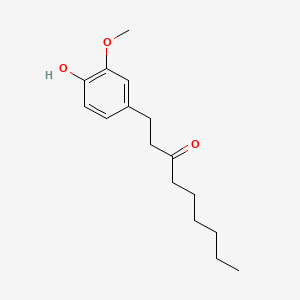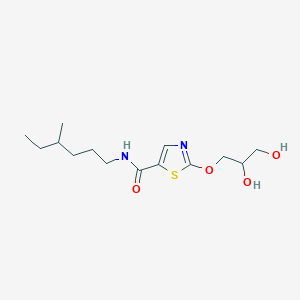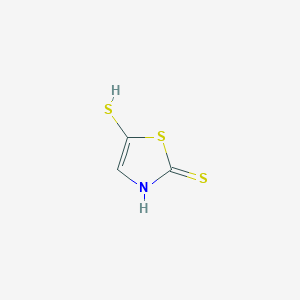
5-Sulfanyl-1,3-thiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Sulfanyl-1,3-thiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfanyl-1,3-thiazole-2(3H)-thione typically involves the reaction of thioamides with halogenated compounds under specific conditions. One common method is the cyclization of thioamides with α-haloketones in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-Sulfanyl-1,3-thiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thione derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Sulfanyl-1,3-thiazole-2(3H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that derivatives of this compound possess anti-inflammatory and anticancer activities, which could be explored for therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Sulfanyl-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. These actions contribute to its antimicrobial, antifungal, anti-inflammatory, and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-1,3-thiazole-2(3H)-thione
- 5-Phenyl-1,3-thiazole-2(3H)-thione
- 5-Benzyl-1,3-thiazole-2(3H)-thione
Uniqueness
Compared to similar compounds, 5-Sulfanyl-1,3-thiazole-2(3H)-thione is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
54243-55-9 |
|---|---|
Fórmula molecular |
C3H3NS3 |
Peso molecular |
149.3 g/mol |
Nombre IUPAC |
5-sulfanyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C3H3NS3/c5-2-1-4-3(6)7-2/h1,5H,(H,4,6) |
Clave InChI |
OBDSPDZCPRBIIA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=S)N1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


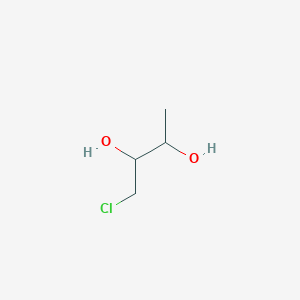
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)

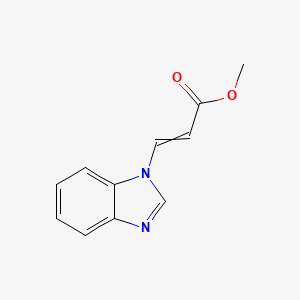
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
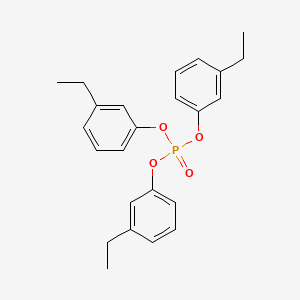
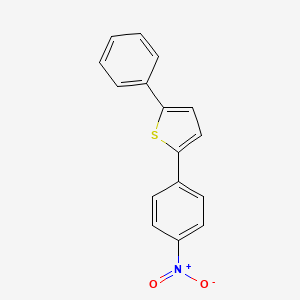
![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
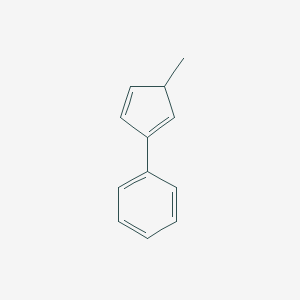
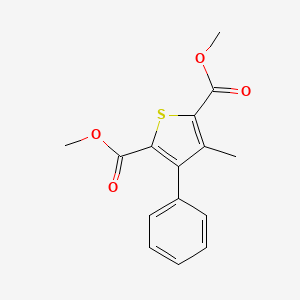
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
